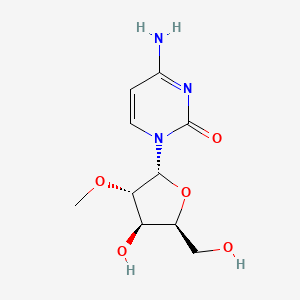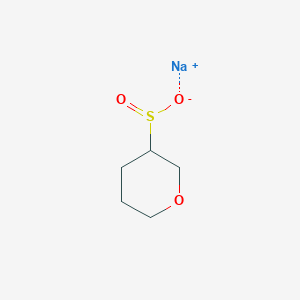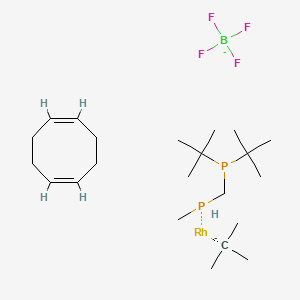
(R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its unique structure and significant applications in catalysis, particularly in asymmetric synthesis and hydrogenation reactions. The compound features a rhodium center coordinated with a cyclooctadiene ligand and a phosphine ligand, making it highly effective in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with the appropriate phosphine ligands under controlled conditions. One common method includes the use of rhodium chloride and the phosphine ligand in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Hydrogenation: It is widely used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Substitution: The compound can participate in substitution reactions, where ligands on the rhodium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and pressures, with the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In hydrogenation reactions, the primary products are saturated hydrocarbons, while substitution reactions yield new organometallic complexes with different ligands .
Scientific Research Applications
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with substrates, facilitating various catalytic transformations. The phosphine ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stabilization and influences the compound’s selectivity and activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar catalytic properties.
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: A related compound used in similar catalytic applications.
Uniqueness
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific combination of ligands and the rhodium center, which provides exceptional catalytic activity and selectivity in asymmetric synthesis and hydrogenation reactions .
Properties
Molecular Formula |
C22H45BF4P2Rh-2 |
|---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl(methylphosphanylmethyl)phosphane;2-methylpropane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C10H24P2.C8H12.C4H9.BF4.Rh/c1-9(2,3)12(8-11-7)10(4,5)6;1-2-4-6-8-7-5-3-1;1-4(2)3;2-1(3,4)5;/h11H,8H2,1-7H3;1-2,7-8H,3-6H2;1-3H3;;/q;;2*-1;/b;2-1-,8-7-;;; |
InChI Key |
NNPQKTQTQCHMNQ-KJWGIZLLSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C-](C)C.CC(P(C(C)(C)C)CPC)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.C[C-](C)C.CC(C)(C)P(CPC)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
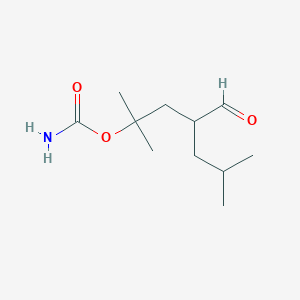
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)

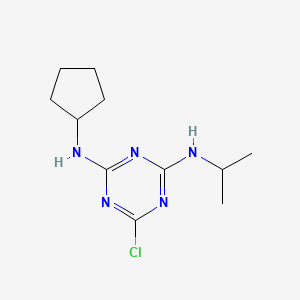

![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
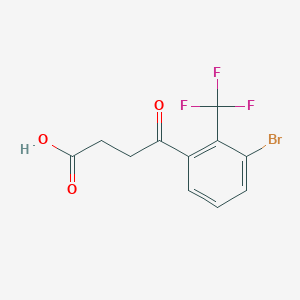
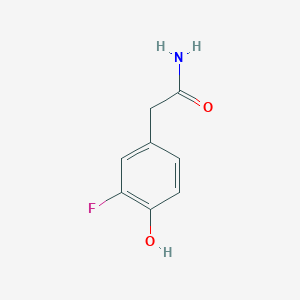
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
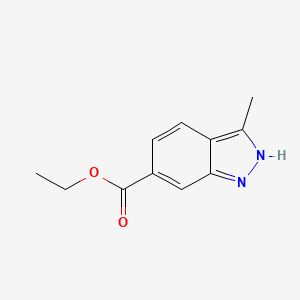
![N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine](/img/structure/B13149149.png)
